9-METHOXY-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE
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Overview
Description
9-Methoxy-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a benzo[h]quinazoline core substituted with methoxy and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with appropriate amines to form intermediate Schiff bases, followed by cyclization and thiolation reactions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
9-Methoxy-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-methoxy-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazoline core but differs in the functional groups attached.
2-Methylquinazoline: Another quinazoline derivative with a methyl group at the second position.
6-Chloroquinazoline: Contains a chlorine atom at the sixth position of the quinazoline ring.
Uniqueness
9-Methoxy-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and methoxyphenyl groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-23-14-7-4-13(5-8-14)18-16-10-6-12-3-9-15(24-2)11-17(12)19(16)22-20(25)21-18/h3-5,7-9,11,18H,6,10H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYHYZWVHHPLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(CC3)C=CC(=C4)OC)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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